molecular formula C19H32O3 B1208100 19-nor-ent-Kaurane-4alpha,16beta,17-triol

19-nor-ent-Kaurane-4alpha,16beta,17-triol

Cat. No. B1208100
M. Wt: 308.5 g/mol
InChI Key: NICDFCNOCPZHTJ-BMZGJOJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-nor-ent-Kaurane-4alpha,16beta,17-triol is a natural product found in Annona squamosa with data available.

Scientific Research Applications

Anti-Platelet Aggregation Activity

A study on Annona squamosa stems identified compounds related to 19-nor-ent-Kaurane-4α,16β,17-triol, revealing their potential in inhibiting platelet aggregation, a crucial factor in blood clot formation. This suggests potential therapeutic applications in preventing thrombotic diseases (Yang et al., 2002).

Anti-Inflammatory and Immunomodulating Effects

Research on various ent-kaurane compounds has shown significant anti-inflammatory effects. One study on Annona squamosa stems found that certain ent-kauranes can inhibit superoxide anion generation by human neutrophils, indicating a potential role in treating inflammatory diseases (Yeh et al., 2005).

Antiviral Properties

A study on the fruits of Annona squamosa identified 19-nor-ent-Kaurane-4α,16β,17-triol among other compounds, with one showing significant activity against HIV replication. This highlights the potential of such compounds in antiviral therapies (Wu et al., 1996).

Potential in Cancer Treatment

Research on the stem bark of Annona squamosa identified compounds including 19-nor-ent-Kaurane-4α,16β,17-triol, with some showing promising antiproliferative activities against various cancer cell lines. This suggests potential applications in developing anti-cancer drugs (Zhou et al., 2013).

Allelopathic Activity

The compound ent-16-oxo-17-norkauran-19-oic acid, closely related to 19-nor-ent-Kaurane-4α,16β,17-triol, exhibited allelopathic activity, affecting the growth of lettuce. This suggests a potential role in agricultural science, particularly in weed control (Rocha et al., 2010).

properties

Product Name

19-nor-ent-Kaurane-4alpha,16beta,17-triol

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(5R,9S,13S,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol

InChI

InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14?,15?,16+,17+,18?,19+/m0/s1

InChI Key

NICDFCNOCPZHTJ-BMZGJOJCSA-N

Isomeric SMILES

C[C@@]12CCC[C@@](C1CCC34C2CC[C@@H](C3)[C@@](C4)(CO)O)(C)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O

synonyms

19-nor-ent-kaurane-4alpha,16beta,17-triol
annosquamosin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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